Estradiol Valerate EP Impurity H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

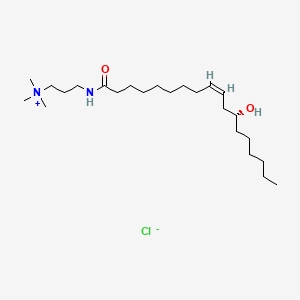

Estradiol Valerate EP Impurity H is a specific impurity associated with Estradiol Valerate, a synthetic estrogen used in hormone replacement therapy and other medical applications. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety, efficacy, and stability of the drug product.

Wirkmechanismus

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of this compound results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol Valerate EP Impurity H typically involves the esterification of estradiol with valeric acid under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, and the reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of Estradiol Valerate and its impurities involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process includes multiple purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Estradiol Valerate EP Impurity H undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve solvents like dichloromethane or ethanol and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Estradiol Valerate, each with distinct chemical properties and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Estradiol Valerate EP Impurity H is used in various scientific research applications, including:

Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.

Biological Studies: Investigated for its potential biological activities and interactions with estrogen receptors.

Medical Research: Studied for its role in hormone replacement therapy and its effects on various physiological processes.

Industrial Applications: Utilized in the synthesis of other estrogenic compounds and in the development of new pharmaceutical formulations.

Vergleich Mit ähnlichen Verbindungen

Estradiol Valerate EP Impurity H can be compared with other similar compounds such as:

Estradiol: The parent compound, a naturally occurring estrogen.

Estrone: Another naturally occurring estrogen with different biological activity.

Estriol: A weaker estrogen compared to estradiol and estrone.

Estradiol Acetate: An esterified form of estradiol with different pharmacokinetic properties.

Estradiol Cypionate: Another esterified form used for prolonged release in hormone therapy.

This compound is unique in its specific structure and the role it plays as an impurity in the context of pharmaceutical quality control and research .

Eigenschaften

CAS-Nummer |

1421283-56-8 |

|---|---|

Molekularformel |

C28H40O4 |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1 |

InChI-Schlüssel |

RHEHQVRHZNOVQO-JGUUJACASA-N |

SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

Isomerische SMILES |

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O |

Kanonische SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

Synonyme |

(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate; 2-Valerylestradiol Valerate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)